molecular formula C24H20ClN3O B11525631 2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-1,3-dihydro-

2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-1,3-dihydro-

Cat. No.: B11525631
M. Wt: 401.9 g/mol
InChI Key: FOOKBEWCDODWMA-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule It features a chlorophenyl group, an imino group, a tetrahydroisoquinoline moiety, and an indolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, inducing conformational changes that alter their activity. This binding can activate or inhibit specific pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolone derivatives and tetrahydroisoquinoline-based molecules. Examples are:

Uniqueness

What sets (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indol-2-one

InChI

InChI=1S/C24H20ClN3O/c25-19-9-11-20(12-10-19)26-23-21-7-3-4-8-22(21)28(24(23)29)16-27-14-13-17-5-1-2-6-18(17)15-27/h1-12H,13-16H2

InChI Key

FOOKBEWCDODWMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

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